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2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic Acid in Materials Science
Application Note: 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic Acid in Materials Science
This Application Note and Protocol Guide details the strategic utility of 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid , a specialized "Janus" intermediate designed for the modular assembly of advanced optoelectronic materials.
Executive Summary
In the architecture of functional materials—specifically Dye-Sensitized Solar Cells (DSSCs), Organic Light-Emitting Diodes (OLEDs), and Metal-Organic Frameworks (MOFs)—symmetry breaking is a powerful design tool. 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid (hereafter referred to as BFPC ) represents a premier "linchpin" scaffold.
Its structure offers three distinct orthogonal reactive handles:
-
C4-Carboxylic Acid: A robust anchoring group for metal oxides (
, ) or a site for amide/ester functionalization. -
C2-Bromide: An electrophilic handle for cross-coupling (Suzuki, Stille, Buchwald-Hartwig) to attach electron-donating groups or extend conjugation.
-
C6-Furan: An electron-rich, planar heterocycle that acts as a
-bridge, enhancing molar extinction coefficients and tuning the HOMO/LUMO levels.
This guide provides the protocols for synthesizing BFPC and utilizing it to construct high-efficiency D-
Strategic Architecture & Mechanism
The utility of BFPC lies in its ability to serve as the acceptor-linker core in "Push-Pull" systems.
The "Janus" Effect in DSSCs
In a typical D-
-
The Donor (D): Captures light and releases electrons (e.g., Triphenylamine).
-
The
-Bridge: Facilitates charge transfer (e.g., Furan/Thiophene). -
The Acceptor (A): Withdraws electrons and anchors to the surface (Pyridine-COOH).
BFPC pre-installs the Acceptor and half of the
Visualization: The Modular Assembly Pathway
Figure 1: The sequential assembly logic using BFPC as a central hub. The scaffold allows for independent tuning of the donor and acceptor units.
Experimental Protocols
Protocol A: Synthesis of the BFPC Scaffold
Target: Methyl 2-bromo-6-(furan-2-yl)isonicotinate
Rationale: We utilize the methyl ester form for synthesis to improve solubility in organic solvents and prevent catalyst poisoning by the free acid. The ester is hydrolyzed in the final step.[1]
Reagents:
-
Methyl 2,6-dibromoisonicotinate (1.0 eq)
-
Furan-2-boronic acid (0.95 eq) — Deficit ensures mono-coupling
- (5 mol%)
- (2.0 eq, 2M aqueous solution)
-
Solvent: Toluene:Ethanol (4:1 v/v)
Step-by-Step Procedure:
-
Degassing: In a Schlenk tube, combine Methyl 2,6-dibromoisonicotinate (1.0 g, 3.39 mmol) and Furan-2-boronic acid (0.36 g, 3.22 mmol). Evacuate and backfill with Argon (
). -
Solvent Addition: Add degassed Toluene (20 mL) and Ethanol (5 mL).
-
Catalyst Addition: Add
(196 mg, 0.17 mmol) under Argon flow. -
Activation: Add 2M
(3.4 mL). Seal the tube. -
Reaction: Heat to 80°C for 12 hours. Note: Do not exceed 90°C to avoid bis-coupling.
-
Workup: Cool to RT. Dilute with Ethyl Acetate (50 mL) and wash with water (
) and brine. Dry over . -
Purification: Flash column chromatography (Hexanes:EtOAc 9:1). The bis-furan product elutes last; the starting material elutes first. Collect the middle fraction.
Yield Target: 55-65% (Mono-substituted product).
Protocol B: Fabrication of a High-Performance D- -A Dye
Target: Synthesis of a Triphenylamine-Furan-Pyridine Dye
Reagents:
-
BFPC Methyl Ester (from Protocol A) (1.0 eq)
-
4-(Diphenylamino)phenylboronic acid (1.2 eq)
- (5 mol%)
- (3.0 eq)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Coupling: Combine BFPC Ester (0.5 mmol), Donor Boronic Acid (0.6 mmol), and Base in a pressure vial.
-
Conditions: Add Dioxane (10 mL) and Catalyst. Heat at 100°C for 16 hours.
-
Hydrolysis (The Anchoring Step):
-
Evaporate Dioxane. Redissolve crude in THF:MeOH (1:1, 10 mL).
-
Add 1M LiOH (5 mL). Stir at 50°C for 4 hours.
-
Acidify with 1M HCl to pH 3. The dye will precipitate as a dark red/orange solid.
-
Filter, wash with water, and dry under vacuum.
-
Analytical Data & Troubleshooting
Expected NMR Signatures (BFPC Methyl Ester):
-
Pyridine Protons: Two singlets (or meta-coupled doublets) in the aromatic region (
8.0–8.5 ppm). The asymmetry confirms mono-substitution. -
Furan Protons: Three distinct signals (
7.6, 7.2, 6.6 ppm). -
Methyl Ester: Singlet at
3.9 ppm.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| High Bis-Coupling | Excess boronic acid or temp too high. | Reduce Furan-boronic acid to 0.9 eq. Lower temp to 70°C. |
| Low Yield | Catalyst poisoning by pyridine N. | Use |
| Protodeboronation | Furan-boronic acid instability. | Use anhydrous conditions with |
Advanced Application: Supramolecular Assembly
Beyond solar cells, BFPC is a precursor for Asymmetric Terpyridine Ligands .
Protocol: React BFPC (Ester) with 2-Tributylstannylpyridine (Stille Coupling) to generate 4'-carboxy-6-(furan-2-yl)-2,2'-bipyridine . This ligand creates "Push-Pull" Ruthenium complexes where the furan arm extends conjugation in only one direction, allowing for directional electron steering in molecular wires.
Device Integration Logic (DSSC)
Figure 2: The electron transfer cascade. BFPC constitutes the critical "Bridge + Anchor" segment, determining the injection efficiency into the semiconductor.
References
-
Suzuki-Miyaura Coupling Mechanism & Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [2]
-
Pyridine-Carboxylic Acid Anchors in DSSC: Hagfeldt, A., et al. (2010). Dye-Sensitized Solar Cells.
-
Selective Functionalization of 2,6-Dibromopyridines: Lutz, M. R., et al. (2012). Selective Mono- and Diarylation of 2,6-Dibromopyridine. [3]
-
Furan as a Conjugated Bridge in D-π-A Dyes: Li, G., et al. (2012). Furan-containing D-π-A dyes for dye-sensitized solar cells.
Sources
Application Note: High-Fidelity Synthesis of 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic Acid Derivatives
Application Note: High-Fidelity Synthesis of 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic Acid Derivatives
Executive Summary
This technical guide details the site-selective synthesis of 2-bromo-6-(furan-2-yl)pyridine-4-carboxylic acid , a critical " bifunctional" scaffold used in the development of kinase inhibitors and receptor ligands. The core challenge in this synthesis is the desymmetrization of the 2,6-dibromopyridine precursor. Standard conditions often lead to inseparable mixtures of starting material, mono-coupled product, and bis-coupled byproducts.
This protocol utilizes a thermodynamically controlled Suzuki-Miyaura coupling strategy optimized for mono-selectivity, followed by a mild hydrolysis designed to preserve the acid-sensitive furan moiety.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the "Desymmetrization Principle." The starting material, Methyl 2,6-dibromoisonicotinate, possesses a
Strategic Workflow
-
Activation: Use of Methyl 2,6-dibromoisonicotinate (ester) rather than the acid to prevent catalyst poisoning by the free carboxylate and to simplify purification.
-
Desymmetrization: Palladium-catalyzed cross-coupling with Furan-2-boronic acid.
-
Deprotection: Controlled saponification to yield the free acid.
[1][2]
Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling
Objective: Synthesize methyl 2-bromo-6-(furan-2-yl)isonicotinate. Criticality: High. This step determines the yield and purity profile.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Methyl 2,6-dibromoisonicotinate | 1.0 | Electrophile (Scaffold) |
| Furan-2-boronic acid | 1.05 | Nucleophile |
| Pd(OAc)₂ | 0.02 (2 mol%) | Catalyst Precursor |
| SPhos (Ligand) | 0.04 (4 mol%) | Ligand (Bulky, Electron-rich) |
| K₃PO₄ (Tribasic Potassium Phosphate) | 2.0 | Base |
| Toluene / Water | 4:1 v/v | Solvent System |
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a dry vial, dissolve Pd(OAc)₂ and SPhos in a small volume of Toluene. Stir at room temperature (RT) for 15 minutes to generate the active catalytic species. Why: Pre-forming the catalyst prevents palladium black precipitation and ensures consistent kinetics.
-
Reaction Assembly: To a reaction vessel equipped with a reflux condenser, add the Methyl 2,6-dibromoisonicotinate (1.0 eq), Furan-2-boronic acid (1.05 eq), and K₃PO₄ (2.0 eq).
-
Degassing: Add the Toluene/Water solvent mixture.[3] Sparge with Nitrogen or Argon for 10 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the furan ring.
-
Initiation: Add the pre-complexed catalyst solution via syringe.
-
Heating: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 8:2) or LCMS.[3]
-
Checkpoint: Look for the disappearance of the dibromo starting material.[1] If >10% bis-coupled product (2,6-difuran) appears, stop heating immediately.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water followed by brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash Column Chromatography (SiO₂).
-
Gradient: 0% → 15% EtOAc in Hexanes.
-
Elution Order: Bis-product (Fastest) → Mono-product (Target) → Starting Material (Slowest).
-
Protocol B: Controlled Hydrolysis (Saponification)
Objective: Convert the ester to the carboxylic acid without degrading the furan ring. Risk: Furan rings are susceptible to acid-catalyzed ring opening (forming 1,4-dicarbonyls).[7]
Materials
| Reagent | Equiv. | Role |
| Methyl 2-bromo-6-(furan-2-yl)isonicotinate | 1.0 | Substrate |
| LiOH·H₂O | 2.5 | Hydroxide Source |
| THF / Water | 3:1 v/v | Solvent |
| 1M Acetic Acid (AcOH) | As needed | Mild Acidifier |
Step-by-Step Methodology
-
Dissolution: Dissolve the ester in THF. Cool to 0°C.
-
Saponification: Add LiOH·H₂O dissolved in water dropwise.
-
Reaction: Allow to warm to RT and stir for 4 hours. Monitor by LCMS (Mass shift: -14 Da).
-
Workup (Critical Step):
-
Concentrate the mixture under reduced pressure to remove THF (do not heat above 40°C).
-
Dilute the aqueous residue with water.
-
Acidification: Slowly add 1M Acetic Acid or 0.5M HCl dropwise with vigorous stirring until pH 4.0–4.5 is reached. Warning: Do not drop to pH < 2.0, as this risks furan decomposition.
-
-
Isolation: The product typically precipitates as an off-white solid. Filter, wash with cold water, and dry under vacuum.
Analytical Data & QC Criteria
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow powder | Visual |
| LCMS Purity | > 95% (Area) | UV @ 254 nm |
| Mass Spec | [M+H]⁺ matches theoretical | ESI+ |
| ¹H NMR | Distinct Furan signals (δ 6.5–7.6 ppm) | DMSO-d₆ |
| Regioselectivity | < 2% Bis-coupled impurity | HPLC |
Key NMR Diagnostic: The furan-2-yl protons typically appear as a doublet (~7.6 ppm), a doublet (~6.6 ppm), and a doublet-of-doublets (~6.5 ppm). The pyridine protons will appear as two singlets (or meta-coupled doublets) if the substitution is at positions 2 and 6.
Troubleshooting & Decision Logic
The following decision tree assists in navigating common synthetic pitfalls, particularly regarding the Suzuki coupling stoichiometry.
Applications: Derivatives Synthesis
To generate the "Derivatives" mentioned in the topic, the carboxylic acid at C4 serves as a versatile handle.
Protocol: Amide Coupling (General)
-
Dissolve the Acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.
-
Add the Amine (R-NH₂, 1.1 eq).
-
Stir at RT for 2–12 h.
-
Note: This scaffold is compatible with library synthesis for SAR studies.
References
-
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Retrieved from
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
National Institutes of Health (NIH). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. (Analogous desymmetrization logic). Retrieved from
-
MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling. Retrieved from
-
Sigma-Aldrich. 2-Bromopyridine-4-carboxylic acid Product Data. Retrieved from
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. scribd.com [scribd.com]
- 6. Enantioselective Miyaura Reaction by Desymmetrizing C(sp2)–B Cross‐Coupling of 1,1′‐Biaryl‐2,6‐diyl Bis(nonaflates) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Notes & Optimization
troubleshooting guide for the synthesis of 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid
troubleshooting guide for the synthesis of 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid. We provide in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights to help you navigate the common challenges associated with this multi-step synthesis.
Overview of the Synthetic Strategy
The most common and efficient route to 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid involves a two-step process. First, a selective Suzuki-Miyaura cross-coupling reaction is performed on a suitable precursor, typically the methyl ester of 2,6-dibromopyridine-4-carboxylic acid, with furan-2-boronic acid. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.
Caption: Overall Synthetic Workflow.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part 1: Suzuki-Miyaura Coupling Step
Question 1: My Suzuki coupling reaction shows very low conversion to the desired product, Methyl 2-bromo-6-(furan-2-yl)pyridine-4-carboxylate. What are the most likely causes?
Answer: Low conversion in Suzuki-Miyaura couplings is a common issue that can typically be traced to one of three areas: the catalyst, the reagents, or the reaction conditions.
-
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. If your reaction fails to initiate, consider the following:
-
Inadequate Degassing: Oxygen can deactivate the palladium catalyst. Ensure your solvent and reaction setup are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.
-
Catalyst Source: Some palladium sources, like Pd₂(dba)₃, can degrade over time, forming inactive palladium black.[1] Using a reliable pre-catalyst or a fresh source of Pd(PPh₃)₄ is recommended.
-
-
Reagent Instability (Furan-2-boronic acid): Furan-2-boronic acid is known to be unstable, especially at the elevated temperatures often required for coupling with less reactive aryl halides.[2]
-
Protodeboronation: This is the most common decomposition pathway, where the boronic acid group is replaced by a hydrogen atom. To mitigate this, you can:
-
-
Sub-optimal Reaction Conditions:
-
Base Selection: The base is crucial for activating the boronic acid.[4] If you are using a common base like Na₂CO₃ or K₂CO₃ and see poor results, consider screening other bases like K₃PO₄ or Cs₂CO₃, which can be more effective, especially in complex systems.
-
Solvent Choice: The solvent mixture, often an organic solvent like dioxane or THF with water, must be appropriate. Ensure the base is sufficiently soluble.
-
Question 2: I am observing significant amounts of debromination (formation of 6-(furan-2-yl)pyridine-4-carboxylic acid methyl ester) and furan homo-coupling (2,2'-bifuran). How can I prevent these side reactions?
Answer: These side reactions point to specific mechanistic issues within the catalytic cycle.
-
Debromination: This side product arises when the palladium intermediate reacts with a hydride source instead of the boronate.[1]
-
Solution: Check your solvent and base. Alcohols or even residual water can sometimes act as hydride donors under certain conditions. Using a different, less protic solvent or a different base may help.
-
-
Homo-coupling: The formation of 2,2'-bifuran is often linked to the presence of oxygen, which can promote the oxidative coupling of the boronic acid.
-
Solution: This strongly indicates that your degassing procedure is insufficient. Re-evaluate your method for ensuring anaerobic conditions throughout the reaction setup and duration.
-
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
Question 3: The Suzuki reaction is coupling at the 2-position instead of the 6-position, or I'm getting a mixture of isomers. How do I control the site-selectivity?
Answer: Site-selectivity in the coupling of heteroaryl polyhalides is a complex issue influenced by electronic, steric, and reaction conditions.[5][6][7] For a 2,6-dibromopyridine with an electron-withdrawing carboxylate at the 4-position, the electronic properties of the 2 and 6 positions are similar. Therefore, selectivity can be challenging.
-
Ligand and Catalyst Choice: The specific phosphine ligand or palladium pre-catalyst can strongly influence the outcome.[6] For instance, bulky ligands may favor coupling at the less sterically hindered position. It is often necessary to screen a small library of ligands (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos) to find the optimal conditions for the desired regioselectivity.
-
Steric Hindrance: The 2 and 6 positions on the pyridine ring are sterically similar. However, subtle differences in the transition state energies, influenced by the chosen ligand, can tip the balance in favor of one isomer.
| Parameter | Condition A (Favors 6-position) | Condition B (Favors 2-position) | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | PdCl₂(dppf) | The choice of ligand is one of the strongest determinants of site-selectivity in heteroaryl couplings.[6] |
| Base | K₂CO₃ | K₃PO₄ | The base can influence the catalytic species and the rate of transmetalation. |
| Solvent | Dioxane/H₂O | THF | Solvent polarity can affect catalyst stability and reaction kinetics. |
Table 1. Example of condition screening for site-selectivity.
Part 2: Ester Hydrolysis Step
Question 4: My hydrolysis of the methyl ester is incomplete, even after extended reaction times.
Answer: Incomplete hydrolysis is usually due to insufficient strength of the hydrolyzing agent, poor solubility, or steric hindrance.
-
Increase Reagent Concentration/Strength: If using a standard base like NaOH or LiOH in a THF/water mixture, try increasing the concentration of the base or the proportion of water.[8]
-
Elevate Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the rate of hydrolysis. However, monitor the reaction closely to avoid potential degradation of the furan ring.
-
Improve Solubility: Ensure the ester is fully dissolved. If it is not, adding more co-solvent (like THF or methanol) can improve the reaction rate.
Question 5: I suspect my product is degrading during the acidic work-up after basic hydrolysis. What are the signs and how can I avoid this?
Answer: Furans are known to be sensitive to strongly acidic conditions, which can lead to ring-opening or polymerization.[9]
-
Signs of Degradation: A common sign is the formation of a dark, tarry substance upon acidification, and a complex mixture of products observed by TLC or LC-MS instead of a clean spot for the desired carboxylic acid.
-
Mitigation Strategy: During the work-up, add the acid slowly at a low temperature (0 °C ice bath) only until the pH is slightly acidic (pH 5-6), just enough to precipitate the carboxylic acid product. Avoid going to a very low pH. Immediately filter the precipitated product, wash with cold water, and dry under vacuum.
Part 3: Purification & Characterization
Question 6: How do I interpret the NMR and Mass Spectrometry data to confirm the structure of 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid?
Answer: Correctly interpreting analytical data is critical for confirming the identity and purity of your final product.
-
¹H NMR Spectroscopy:
-
You should observe two singlets in the aromatic region corresponding to the protons on the pyridine ring (at positions 3 and 5).
-
The furan ring will show three characteristic signals: a doublet of doublets (dd) for the proton at the 3-position, a dd for the proton at the 4-position, and a dd for the proton at the 5-position.
-
A broad singlet for the carboxylic acid proton will be present, typically downfield (>10 ppm), though its presence and shift can depend on the solvent (e.g., it may exchange with D₂O).
-
-
Mass Spectrometry (MS):
-
Using electrospray ionization (ESI), you would expect to see the molecular ion peak. Look for the characteristic isotopic pattern of bromine (a near 1:1 ratio for the M and M+2 peaks).
-
For the target molecule (C₁₀H₆BrNO₃), the expected monoisotopic mass is approximately 266.95 g/mol . You should observe peaks around m/z 267.9 (for [M+H]⁺ with ⁷⁹Br) and 269.9 (for [M+H]⁺ with ⁸¹Br).
-
Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18) and CO₂ (M-44).[10]
-
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Methyl 2-bromo-6-(furan-2-yl)pyridine-4-carboxylate
-
To an oven-dried flask, add Methyl 2,6-dibromopyridine-4-carboxylate (1.0 eq), Furan-2-boronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 85-90 °C and stir under an inert atmosphere for 12-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Protocol 2: Saponification (Ester Hydrolysis) 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid
-
Dissolve the methyl ester from the previous step (1.0 eq) in a mixture of Tetrahydrofuran (THF) and Methanol (e.g., 3:1 v/v).
-
Add an aqueous solution of Lithium Hydroxide (LiOH, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 4-8 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Remove the organic solvents under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and slowly acidify with 1M HCl to a pH of ~5.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry under high vacuum to yield the final product.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
The Royal Society of Chemistry. Supporting Information for a relevant publication. [Link]
-
Thomas, S. et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Thomas, S. et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Thomas, S. et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Semantic Scholar. [Link]
-
MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Syntheses. (Procedure for a related reaction). [Link]
-
UC Davis - eScholarship.org. (2014). Mass Spectrometry analysis. [Link]
-
PrepChem.com. Synthesis of pyridine-4-carboxylic acid. [Link]
-
MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]
-
ResearchGate. (2025). Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. [Link]
-
Organic Syntheses. 2-bromopyridine. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
ResearchGate. (2019). How to synthesis 2-bromo pyridine? [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
PMC. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. [Link]
-
Reddit. (2026). Methyl Hydrolysis : r/OrganicChemistry. [Link]
-
Metabo-Pherenomics. Ion Formation and Organic Fragmentation in LCMS. [Link]
-
PMC. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. [Link]
-
SYNTHESIS OF FURO[2,3-c]PYRIDINE. (2011). [Link]
-
StackExchange. (2014). What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? [Link]
-
diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]
-
Semantic Scholar. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity. [Link]
-
ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... [Link]
-
RSC Publishing. Alkaline hydrolysis of the methyl esters of benzo[b]furan-2. [Link]
- European Patent Office. (2011). Process for producing pyridine carboxylic acids.
- Google Patents. (2013).
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Suzuki Coupling [organic-chemistry.org]
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- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
Reference Data & Comparative Studies
No content available
Safety & Regulatory Compliance
2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid proper disposal procedures
2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid proper disposal procedures
Executive Summary: Immediate Action Card
Status: Hazardous Chemical Waste (Halogenated / Organic Acid) Primary Hazard: Skin/Eye Irritant; Potential Respiratory Sensitizer; Combustible.[1] Critical Incompatibility: DO NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides).[2] The furan moiety is susceptible to oxidative ring opening, which can be exothermic or generate unstable intermediates.[2][3] Disposal Stream: Halogenated Organic Solid (preferred) or Halogenated Solvent Waste (if dissolved).
Chemical Profile & Hazard Identification
Before disposal, the waste generator must characterize the material to ensure downstream safety.[2] This compound combines a pyridine core with a halogen (bromine) and a sensitive furan ring.
| Property | Specification | Disposal Implication |
| Chemical Structure | Pyridine ring, Bromine (C-2), Furan (C-6), Carboxylic Acid (C-4) | Halogenated Waste : Requires incineration with flue gas scrubbing (to capture HBr).[2] |
| Acidity | Carboxylic Acid ( | Corrosive Potential : Can mobilize metals in mixed waste streams. Keep separate from cyanides/sulfides. |
| Reactivity | Furan Ring | Peroxide Former/Oxidation Risk : Furan derivatives can react violently with strong oxidizers. |
| Physical State | Solid (Powder/Crystal) | Dust Hazard : Use N95/P100 respiratory protection during transfer. |
Pre-Disposal Segregation & Treatment
Proper segregation is the single most critical step to prevent "lab pack" accidents.
Segregation Rules
-
Isolate from Oxidizers: Never place this waste in a container with nitric acid, chromic acid, or permanganates.[2] The furan ring is electron-rich and highly reactive toward electrophilic oxidation.
-
Isolate from Strong Bases: While the carboxylic acid can be neutralized, doing so in a waste container generates heat (exotherm).[2] It is safer to dispose of it as an acidic solid rather than attempting in-situ neutralization.
-
Halogenated Stream: Due to the bromine atom, this must go into the halogenated waste stream.[2] Mixing with non-halogenated solvents (like acetone/methanol) increases the cost of disposal for the entire container.
Decision Tree: Waste Classification
The following workflow illustrates how to categorize this specific compound based on its state (Solid vs. Liquid).
Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated solute mandates disposal in the Halogenated stream.[2]
Operational Disposal Procedures
Scenario A: Disposal of Pure Solid (Excess Reagent)
Objective: Minimize dust generation and ensure container integrity.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a PTFE-lined cap. Avoid metal containers due to potential acidity.
-
Labeling: Attach a hazardous waste tag immediately.
-
Transfer:
Scenario B: Disposal of HPLC/Reaction Mixtures (Liquid)
Objective: Prevent precipitation and cross-reactivity.
-
Compatibility Check: Ensure the liquid waste container does NOT contain strong oxidizers.[5][6][7][8]
-
pH Check: If the solution is highly acidic (pH < 2), consider a controlled neutralization to pH 5-9 before adding to a commingled waste drum, OR use a dedicated "Acidic Halogenated Waste" container.
-
Solvent Segregation: Pour into the Halogenated Solvents carboy.
-
Expert Note: Even if the solvent is Methanol (non-halogenated), the bromine on the pyridine ring requires the entire mixture to be treated as halogenated waste to prevent corrosion in non-specialized incinerators.[2]
-
Regulatory Compliance (EPA/RCRA)
While this specific compound is likely not explicitly listed on the EPA "P" or "U" lists (unless used as a commercial pesticide formulation), it is regulated by characteristic and composition.[2]
-
Waste Code Determination:
-
Not Listed: Likely falls under "Non-RCRA Regulated Hazardous Waste" if it does not exhibit ignitability, corrosivity, or reactivity (D-codes).[2]
-
Generator Status: Most facilities treat halogenated organic intermediates as Hazardous Waste by default to ensure incineration at >1000°C.
-
Recommended Code: If a code is strictly required for the manifest, use D002 (Corrosive) if pH < 2, or designate as "State Regulated Waste" depending on location (e.g., California waste codes).[2]
-
Emergency Spill Response
Workflow for Solid Spill (> 10g)
-
Evacuate & Ventilate: Clear the immediate area.[4]
-
PPE: Don double nitrile gloves, safety goggles, and an N95 respirator.[2]
-
Containment:
-
Do NOT use water (creates an acidic sludge).
-
Cover spill with Dry Absorbent (Vermiculite or Sand).
-
-
Cleanup:
-
Sweep gently to avoid dust.
-
Place material into a disposable hazardous waste bag or jar.
-
Wipe surface with a mild basic solution (1% Sodium Bicarbonate) to neutralize residual acid, then water.[2]
-
-
Disposal: Label the cleanup debris as "Debris contaminated with Halogenated Organic Acid."
References
-
Sigma-Aldrich. Safety Data Sheet: 2-Bromopyridine-4-carboxylic acid (Analog).[9] Retrieved from
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [2]
-
Chemical Research in Toxicology. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (Discusses furan ring oxidative sensitivity). Retrieved from [2]
-
Thermo Fisher Scientific. Chemical Resistance of Labware (HDPE vs. Organic Acids). Retrieved from [2]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. bio.vu.nl [bio.vu.nl]
- 9. 2-Bromopyridine-4-carboxylic acid 97 66572-56-3 [sigmaaldrich.com]
Personal Protective Equipment (PPE) & Handling Guide: 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid
Personal Protective Equipment (PPE) & Handling Guide: 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid
[1][2]
Executive Safety Directive
Status: High-Potency Intermediate (Presumed) Primary Hazard: Dermal Toxicity & Respiratory Irritation[1][2]
As a Senior Application Scientist, my directive for handling 2-Bromo-6-(furan-2-yl)pyridine-4-carboxylic acid is governed by the Precautionary Principle . While specific toxicological data for this exact scaffold may be sparse in public registries, the structural moieties—specifically the 2-bromopyridine core—carry well-documented risks, including high acute toxicity via dermal absorption and potential neurotoxicity [1].[1][2] The furan ring adds a metabolic liability that warrants handling this as a potential mutagen/carcinogen until proven otherwise.[2]
The Golden Rule: Treat this compound as if it were a registered API (Active Pharmaceutical Ingredient). Do not rely on standard "organic building block" protocols.
Risk Assessment & Hazard Logic
To select the correct PPE, we must understand the why (Causality).
| Structural Moiety | Associated Hazard | Operational Implication |
| Carboxylic Acid (-COOH) | Corrosivity / Irritation (pKa ~3-4) | Causes immediate eye damage and skin burns upon contact with moisture (sweat/tears).[1][2] Requires: Eye protection with side shields or goggles. |
| 2-Bromopyridine Core | Acute Toxicity (Dermal/Oral) | Halogenated pyridines are lipophilic and can penetrate nitrile gloves over time.[1][2] Some analogs are fatal in contact with skin [2].[2] Requires: Double-gloving and immediate doffing upon splash.[1][2] |
| Furan Ring | Potential Mutagenicity | Furan derivatives can be metabolically activated to reactive intermediates.[2] Requires: Zero-inhalation tolerance (Fume hood mandatory).[1][2] |
| Physical State (Solid) | Electrostatic Dust | Dry heterocyclic acids often carry static charge, leading to "jumping" powder during weighing. Requires: Static control and respiratory barriers.[2][3] |
The PPE Matrix: Defensive Layers
This system is designed to be self-validating.[1][2] If one layer fails (e.g., glove tear), the next layer (second glove/lab coat) captures the hazard.[2]
Tier 1: Standard Handling ( < 100 mg)
Use this for analytical weighing or small-scale screenings.[1][2]
| Body Zone | Required PPE | Technical Specification & Logic |
| Hands (Inner) | Nitrile (4 mil) | Acts as a second skin.[1][2] Validation: Inflate with air before donning to check for pinholes.[2] |
| Hands (Outer) | Nitrile (4-6 mil) OR Neoprene | Color Contrast: Use a different color than the inner glove (e.g., Blue over White) to immediately visualize tears.[1][2] Change every 60 mins or immediately upon splash.[2] |
| Eyes | Chemical Goggles | Do not use safety glasses.[2] Fine acidic powders can bypass side shields.[2] Goggles provide a sealed environment.[2] |
| Respiratory | Fume Hood (Primary) | Sash height < 18 inches.[2] Face velocity: 80–100 fpm.[2] |
| Body | Lab Coat (Poly/Cotton) | Must be buttoned to the neck. Sleeves must be tucked into the outer glove (or use sleeve guards). |
Tier 2: Scale-Up Handling ( > 100 mg or Stock Solution Prep)
Use this when dissolving the solid, where permeation risk increases.[1][2]
| Body Zone | Required PPE | Technical Specification & Logic |
| Hands | Laminate Film (Silver Shield®) | Critical: Standard nitrile degrades rapidly against concentrated halogenated pyridine solutions (e.g., in DCM or DMF).[1][2] Wear Laminate liners under nitrile outer gloves for dexterity.[2] |
| Forearms | Tyvek® Sleeve Covers | Bridges the gap between the glove cuff and lab coat. Prevents wrist exposure during reaching movements.[2] |
| Respiratory | N95/P100 Respirator | Only required if weighing outside a hood (strongly discouraged) or if the hood alarm indicates low flow. |
Operational Protocol: The "Safe Handling Loop"
This workflow ensures that safety is an active process, not a passive checklist.
Step 1: The Pre-Weighing Setup
-
Static Neutralization: Place an ionizing bar or anti-static gun near the balance.[2] This prevents the "jumping powder" effect common with furan-carboxylic acids.[2]
-
Solvent Staging: Have your solvent (e.g., DMSO, Methanol) pre-measured.[2] Do not pour solvent onto the solid; add the solid to the solvent to control dissolution heat.
Step 2: Transfer & Solubilization
-
Double Glove Check: Verify the outer glove is intact.[2]
-
Weighing: Use a disposable spatula.[2] Do not return excess compound to the stock bottle (cross-contamination risk).[4]
-
Dissolution: If using a vortexer, ensure the vial cap is wrapped in Parafilm.[2] Brominated pyridines in solution are highly mobile and can creep through threads.[2]
Step 3: Decontamination & Doffing[1][2]
-
Wipe Down: Wipe the balance area with a 10% soap solution, followed by water.[2] Do not use Acetone/Ethanol first, as this may spread the lipophilic contaminant rather than lifting it.
-
Glove Removal: Use the "Beak Method" (pull one glove off by the palm, ball it into the other hand, peel the second glove over the first).[2]
Visualization: Safe Handling Workflow
The following diagram illustrates the logical decision tree for handling this compound, emphasizing the "Stop/Go" decision points based on engineering controls.
Caption: Decision logic for PPE selection and operational workflow based on quantity and engineering control verification.
Disposal & Emergency Response
Disposal Strategy
-
Solid Waste: Dispose of contaminated weigh boats, gloves, and paper towels in a Hazardous Solid Waste drum.[2] Do not use regular trash.[2]
-
Liquid Waste: Segregate into Halogenated Organic Waste .[2] The bromine atom requires specific high-temperature incineration protocols at the waste facility.[2] Do not mix with Acid Waste streams despite the carboxylic acid group, as the organic solvent content usually dictates the stream [3].
Emergency First Aid
-
Eye Contact: Flush immediately for 15 minutes.[2][3][4][5] The carboxylic acid is corrosive; seconds matter to prevent corneal opacity.
-
Skin Contact:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Bromopyridine. Retrieved from [Link][1][2]
-
American Chemical Society. (2023).[2] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (2011).[2] Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
